2,2-dichloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide
Overview
Description
2,2-dichloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide is a chemical compound with the molecular formula C16H11Cl2N3O2 and a molecular weight of 348.18344 g/mol . This compound is known for its unique structure, which includes a quinoxaline moiety linked to a phenyl ring through an ether linkage, and an acetamide group substituted with two chlorine atoms.
Preparation Methods
The synthesis of 2,2-dichloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide typically involves the following steps:
Formation of the Quinoxaline Moiety: The quinoxaline ring is synthesized through the condensation of an o-phenylenediamine with a diketone.
Ether Linkage Formation: The quinoxaline derivative is then reacted with a phenol derivative to form the ether linkage.
Acetamide Formation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2,2-dichloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Reduction of the quinoxaline ring can be achieved using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions include substituted derivatives and oxidized or reduced forms of the compound.
Scientific Research Applications
2,2-dichloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2,2-dichloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with DNA and proteins, potentially leading to the inhibition of key enzymes and disruption of cellular processes. The chlorine atoms and acetamide group may also contribute to its reactivity and binding affinity .
Comparison with Similar Compounds
Similar compounds to 2,2-dichloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide include:
2,2-dichloro-N-[4-(2-quinoxalinyloxy)phenyl]propionamide: Similar structure with a propionamide group instead of an acetamide group.
2,2-dichloro-N-[4-(2-quinoxalinyloxy)phenyl]butyramide: Similar structure with a butyramide group instead of an acetamide group.
2,2-dichloro-N-[4-(2-quinoxalinyloxy)phenyl]benzamide: Similar structure with a benzamide group instead of an acetamide group.
These compounds share structural similarities but differ in the nature of the amide group, which can influence their chemical properties and biological activities.
Properties
IUPAC Name |
2,2-dichloro-N-(4-quinoxalin-2-yloxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2/c17-15(18)16(22)20-10-5-7-11(8-6-10)23-14-9-19-12-3-1-2-4-13(12)21-14/h1-9,15H,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMAPYZJYRYHIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=C(C=C3)NC(=O)C(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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